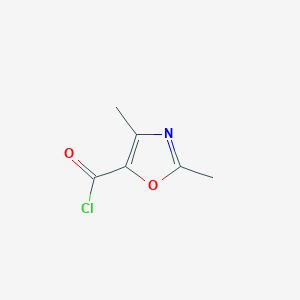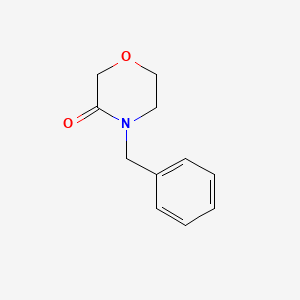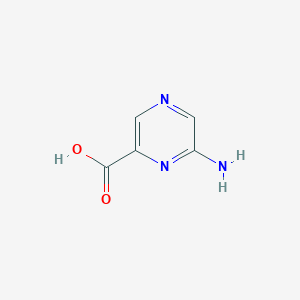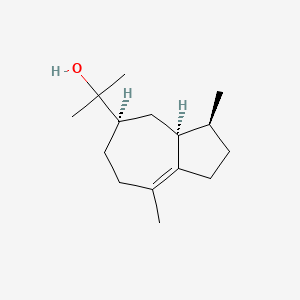
Dimethyl-1,3-oxazole-5-carbonyl chloride
Übersicht
Beschreibung
Dimethyl-1,3-oxazole-5-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl-1,3-oxazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method includes the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of Cs2CO3 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-1,3-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Cyclization Reactions: The compound can be used in cyclization reactions to form oxazole derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include DAST, Deoxo-Fluor, and Cs2CO3 . Reaction conditions often involve specific solvents and temperatures to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, cyclization reactions can yield various oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl-1,3-oxazole-5-carbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl-1,3-oxazole-5-carbonyl chloride involves its reactivity as a carbonyl chloride derivative. It can react with nucleophiles to form various products, depending on the specific reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are determined by the nature of the nucleophiles and the specific reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl-1,3-oxazole-5-carbonyl chloride include other oxazole derivatives and carbonyl chloride compounds. Examples include:
- 2,4-dimethyl-1,3-oxazole
- 5-chloro-1,3-oxazole
- 1,3-oxazole-5-carbonyl chloride
Uniqueness
This compound is unique due to its specific structure, which combines the oxazole ring with a carbonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and research applications.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTURJHEFJOGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491389 | |
| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69695-18-7 | |
| Record name | 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)
